N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide
Description
N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-12(2)17(14,15)9-5-10-13(7-9)6-8-3-4-16-11-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJQVQJKWYWWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN(N=C1)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole-oxazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole or oxazole derivatives.
Scientific Research Applications
N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different heterocyclic rings.
Uniqueness
N,N-dimethyl-1-(1,2-oxazol-3-ylmethyl)pyrazole-4-sulfonamide is unique due to its combination of pyrazole, oxazole, and sulfonamide functionalities, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
